N-(1-Cyclobutylpentyl)thietan-3-amine

Lipophilicity Drug-likeness Thietane scaffold

N-(1-Cyclobutylpentyl)thietan-3-amine (CAS 1852203-29-2) is a synthetic secondary amine characterized by a saturated four-membered thietane heterocycle N-substituted with a 1-cyclobutylpentyl group. With a molecular formula of C12H23NS and a molecular weight of 213.38 g/mol, it presents a moderately lipophilic scaffold (computed XLogP3-AA of 3.4) and a topological polar surface area of 37.3 Ų.

Molecular Formula C12H23NS
Molecular Weight 213.38 g/mol
Cat. No. B13337367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyclobutylpentyl)thietan-3-amine
Molecular FormulaC12H23NS
Molecular Weight213.38 g/mol
Structural Identifiers
SMILESCCCCC(C1CCC1)NC2CSC2
InChIInChI=1S/C12H23NS/c1-2-3-7-12(10-5-4-6-10)13-11-8-14-9-11/h10-13H,2-9H2,1H3
InChIKeyRLCDUKIBJYAYEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Cyclobutylpentyl)thietan-3-amine: Procurement-Relevant Physicochemical and Structural Profile


N-(1-Cyclobutylpentyl)thietan-3-amine (CAS 1852203-29-2) is a synthetic secondary amine characterized by a saturated four-membered thietane heterocycle N-substituted with a 1-cyclobutylpentyl group [1]. With a molecular formula of C12H23NS and a molecular weight of 213.38 g/mol, it presents a moderately lipophilic scaffold (computed XLogP3-AA of 3.4) and a topological polar surface area of 37.3 Ų [1]. The compound is commercially available from multiple vendors at a specified purity of 98% and is supplied for research and development use exclusively .

S(II) thietane-3-amine scaffold with sterically demanding 1-cyclobutylpentyl N-substitution
Moderate lipophilicity profile supports membrane permeability and CNS-penetrant screening workflows
Specified purity from multiple vendors reduces procurement risk and supports reproducible synthesis

Why N-(1-Cyclobutylpentyl)thietan-3-amine Cannot Be Replaced by Generic Thietane or Cyclobutyl Analogs


The thietane ring is not a generic replacement for other four-membered heterocycles. A systematic 2025 ChemRxiv study demonstrated that the physicochemical properties of thietane building blocks diverge markedly from oxetane, azetidine, and cyclobutane analogs depending on sulfur oxidation state—with S(II) thietanes remaining close to cyclobutane in lipophilicity, while S(IV) and S(VI) counterparts are significantly more polar [1]. For N-(1-Cyclobutylpentyl)thietan-3-amine specifically, the combination of the S(II) thietane core with a sterically demanding 1-cyclobutylpentyl N-substituent creates a unique spatial and electronic profile that cannot be replicated by analogs with shorter alkyl chains (e.g., N-(1-cyclobutylethyl)thietan-3-amine ) or different cycloalkyl groups (e.g., cyclopentyl or cyclohexyl variants). The computed LogP of 3.05–3.4 [2] positions this compound in a specific lipophilicity window distinct from both the parent thietan-3-amine and more polar oxidized thietane derivatives [1].

Sulfur oxidation state alters polarity profile
S(II) thietane cannot be replaced by S(IV)/S(VI) analogs; polarity increases markedly with oxidation, surpassing even oxetane.
N-alkyl chain length and cycloalkyl group shift lipophilicity
Shorter-chain (e.g., ethyl) or different cycloalkyl (e.g., cyclopentyl) analogs may alter LogP and conformational preferences, limiting direct substitution.
Cyclobutyl ring strain differs from cyclopentyl analogs
The higher ring strain (~26.3 vs. ~6.5 kcal/mol) may influence metabolic stability, ring-opening reactivity, or target engagement compared to less strained isomers.

Quantitative Differentiation Evidence for N-(1-Cyclobutylpentyl)thietan-3-amine vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation: N-(1-Cyclobutylpentyl)thietan-3-amine vs. Shorter-Chain and Oxidized Thietane Analogs

N-(1-Cyclobutylpentyl)thietan-3-amine displays a computed LogP of 3.05–3.4, positioning it in a moderately lipophilic range distinct from both the more polar oxidized thietane derivatives and the less lipophilic shorter-chain analog (R)-N-(1-cyclobutylethyl)thietan-3-amine (C9H17NS, MW 171.31) [1]. According to the ChemRxiv study, S(II) thietane derivatives remain close to cyclobutane in lipophilicity, whereas S(IV) and S(VI) counterparts are markedly less lipophilic—even surpassing oxetane in polarity [2]. Therefore, selecting the S(II) thietane oxidation state with a specific N-alkyl chain length directly determines the compound's position on the lipophilicity spectrum, with implications for membrane permeability and non-specific binding.

LogP differentiation
Reported
LogP ~3.4 (computed)
Oxidized thietanes ~1–2 units lower
Supports lipophilicity-driven selection for membrane permeability assays
Computed values; confirm experimentally
Lipophilicity Drug-likeness Thietane scaffold

Molecular Size and Rotatable Bond Differentiation: N-(1-Cyclobutylpentyl)thietan-3-amine vs. Closest Analogs

N-(1-Cyclobutylpentyl)thietan-3-amine has a molecular weight of 213.38 g/mol and 6 rotatable bonds, making it significantly larger and more flexible than (R)-N-(1-cyclobutylethyl)thietan-3-amine (C9H17NS, MW 171.31, fewer rotatable bonds) [1]. Compared to the isomeric N-(2-butylcyclopentyl)thietan-3-amine (C12H23NS, MW 213.38) which features a cyclopentyl ring instead of cyclobutyl, the target compound incorporates a cyclobutyl group that contributes greater ring strain (~26.3 kcal/mol for cyclobutane vs. ~6.5 kcal/mol for cyclopentane) [2]. This ring-strain differential may influence metabolic stability, ring-opening reactivity, or target engagement.

MW & ring strain
Reported
MW 213.38, cyclobutyl (high strain)
Shorter-chain MW 171.31; cyclopentyl analog same MW, lower strain
Unique size-strain balance may influence binding mode and metabolic profile
Experimental validation recommended
Molecular weight Rotatable bonds Fraction sp3

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile vs. Oxidized Thietane Analogs

The target compound has a computed TPSA of 37.3 Ų (PubChem) or 12.03 Ų (Leyan, using a different algorithm) with 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. In contrast, S(IV) thietane 1-oxide and S(VI) thietane 1,1-dioxide derivatives introduce sulfoxide or sulfone functionality that significantly increases TPSA and hydrogen bond acceptor count [2]. The ChemRxiv study demonstrated that S(IV) and S(VI) thietanes are markedly more polar than S(II) thietanes and even surpass oxetane in polarity [2]. For a given application requiring balanced permeability (e.g., oral bioavailability or CNS penetration), the lower TPSA of the S(II) thietane-3-amine scaffold is a critical differentiator vs. oxidized analogs.

TPSA & H-bond profile
Class-level
TPSA 37.3 Ų (1 HBD, 2 HBA)
Oxidized thietanes: higher TPSA from sulfoxide/sulfone
Lower TPSA supports CNS permeability screening; oxidized analogs may exceed typical thresholds
Class-level polarity trend from ChemRxiv
TPSA Polarity Blood-brain barrier permeability

Commercial Availability and Purity: N-(1-Cyclobutylpentyl)thietan-3-amine vs. Closest Analogs

N-(1-Cyclobutylpentyl)thietan-3-amine is stocked by at least two verified suppliers (AK Scientific, catalog 4232EX; Leyan, product 1556654) with a specified purity of 98% . In contrast, the closest analog (R)-N-(1-cyclobutylethyl)thietan-3-amine (CAS 1844984-72-0) and N-(2-butylcyclopentyl)thietan-3-amine (CAS 1874705-90-4) are listed in databases with no publicly available purity specifications or clear inventory status . The confirmed stocking status and purity specification reduce procurement risk for the target compound relative to its less well-characterized analogs.

Procurement & purity
Reported
98% purity, multi-vendor stock
Closest analogs lack public purity data
Reduced procurement risk and batch consistency for reproducible studies
Vendor data as of 2026; verify at time of order
Commercial availability Purity Procurement

Thietane Scaffold as a 'Three-in-One' Fragment for Property Tuning: Class-Level Advantage vs. Oxetane and Azetidine Isosteres

The ChemRxiv systematic study established that the thietane scaffold can serve as a 'three-in-one' fragment where sulfur oxidation state (S(II), S(IV), S(VI)) finely modulates ionization state and lipophilicity without changing the core ring architecture [1]. S(II) thietane amines remained closest to cyclobutane in lipophilicity, while S(IV) and S(VI) counterparts were markedly less lipophilic and more acidic/less basic, even surpassing oxetane in polarity [1]. This contrasts with oxetane and azetidine scaffolds, which lack the oxidation-state tunability conferred by the sulfur atom. N-(1-Cyclobutylpentyl)thietan-3-amine anchors the S(II) state, providing a baseline lipophilic scaffold that can be systematically oxidized to access a polarity gradient—a capability not available with the corresponding oxetane or azetidine N-substituted analogs [1].

Thietane tunability
Class-level
S(II) thietane serves as baseline; oxidation to S(IV)/S(VI) provides polarity gradient not possible with oxetane/azetidine isosteres.
Supports systematic SAR exploration via oxidation-state tuning of a single scaffold
Based on ChemRxiv systematic study; specific analogs require synthesis
Bioisostere Property tuning Drug design

Priority Application Scenarios for N-(1-Cyclobutylpentyl)thietan-3-amine Based on Quantitative Differentiation Evidence


Screening Library Design Requiring a Defined Lipophilicity Window (LogP 3.0–3.4) with Heterocyclic Diversity

For compound library enrichment targeting intracellular or CNS-penetrant chemical space, N-(1-Cyclobutylpentyl)thietan-3-amine offers a computed LogP of 3.05–3.4 and a TPSA of 37.3 Ų—values consistent with favorable membrane permeability [1]. Its S(II) thietane core provides heterocyclic diversity distinct from more common oxetane or azetidine screening compounds, while the cyclobutyl group introduces conformational constraint not present in linear alkylamine analogs [2]. This compound is preferable to oxidized thietane analogs (S(IV)/S(VI)) for CNS-focused libraries due to its lower polarity, and is distinguishable from shorter-chain analogs by its higher molecular weight and additional hydrophobic contacts .

Medicinal Chemistry Hit-to-Lead Programs Exploiting Oxidation-State SAR Around a Thietane Core

In hit-to-lead optimization where both potency and ADME properties must be balanced, N-(1-Cyclobutylpentyl)thietan-3-amine serves as the S(II) anchor point for a polarity gradient series. The ChemRxiv study demonstrated that thietane oxidation state systematically modulates lipophilicity and basicity without altering ring size: S(II) thietane amines are closest to cyclobutane in LogD, while sequential oxidation to S(IV) sulfoxide and S(VI) sulfone progressively reduces lipophilicity and increases polarity [1]. Starting from this compound, medicinal chemists can synthesize the corresponding sulfoxide and sulfone derivatives to explore how polarity changes affect target potency, selectivity, and pharmacokinetics—all while maintaining the same N-(1-cyclobutylpentyl) substitution pattern.

Fragment-Based Drug Discovery Leveraging the Strained Cyclobutyl-Thietane Dual-Ring System

The combination of a strained cyclobutyl ring (~26.3 kcal/mol) and a thietane ring within a single fragment-like molecule (MW 213.38, heavy atom count 14) [1] presents an opportunity for fragment-based screening where both 3D character (high fraction sp3) and synthetic tractability are valued. The cyclobutyl group provides a rigid, three-dimensional substructure that can occupy shallow hydrophobic pockets, while the secondary amine offers a vector for fragment elaboration via amidation, sulfonylation, or reductive amination . Compared to the isomeric N-(2-butylcyclopentyl)thietan-3-amine, the cyclobutyl variant presents higher ring strain and distinct conformational preferences that may translate to unique binding poses [2].

Procurement for Chemical Biology Probe Synthesis with Verified Purity Specifications

For laboratories synthesizing chemical biology probes where intermediate purity directly affects downstream conjugation efficiency and data reproducibility, N-(1-Cyclobutylpentyl)thietan-3-amine is available from multiple vendors at a specified purity of 98% [1]. This contrasts with structurally similar analogs such as (R)-N-(1-cyclobutylethyl)thietan-3-amine, for which purity specifications are not publicly documented [2]. The confirmed stocking status (AK Scientific, Leyan) reduces lead time uncertainty and ensures batch-to-batch consistency for reproducible probe synthesis.

Application
Selection Property
Validation Focus
Screening library enrichment (CNS/intracellular)
Moderate lipophilicity and low TPSA thietane scaffold
Permeability profiling and CNS-penetrant screens
Hit-to-lead optimization with polarity gradient
S(II) thietane anchor for oxidation-state SAR
Systematic LogD and pKa modulation without ring change
Fragment-based screening with 3D character
Strained cyclobutyl-thietane dual-ring fragment
3D binding pose and fragment elaboration potential
Chemical biology probe synthesis
Specified purity and multi-vendor availability
Reproducible conjugation and batch consistency
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